N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide
Description
N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide is a synthetic oxalamide derivative characterized by a 4-chlorophenethyl group and a pyrrolidine ring substituted with a 4-methoxyphenyl sulfonyl moiety.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[[1-(4-methoxyphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O5S/c1-31-19-8-10-20(11-9-19)32(29,30)26-14-2-3-18(26)15-25-22(28)21(27)24-13-12-16-4-6-17(23)7-5-16/h4-11,18H,2-3,12-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URCZUZJGKDVIPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, a complex organic compound, has garnered attention for its potential biological activities. This article explores its molecular characteristics, biological activities, and relevant research findings.
Structure and Composition
- Molecular Formula : C22H26ClN3O6S
- Molecular Weight : 496.0 g/mol
- CAS Number : 872880-69-8
The compound features a chlorophenethyl group, a pyrrolidine ring substituted with a methoxyphenyl sulfonyl moiety, and an oxalamide linkage. These structural elements suggest diverse reactivity and potential biological interactions.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClN3O6S |
| Molecular Weight | 496.0 g/mol |
| CAS Number | 872880-69-8 |
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of compounds similar to this compound. For instance, derivatives containing sulfonamide functionalities have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .
Enzyme Inhibition
The compound's structural features may contribute to its enzyme inhibitory properties. Research indicates that derivatives with similar moieties exhibit significant inhibition of acetylcholinesterase (AChE) and urease enzymes. For example, certain synthesized compounds demonstrated IC50 values ranging from 0.63 to 6.28 µM against urease, indicating strong inhibitory activity compared to standard reference compounds .
Case Study: Structure-Activity Relationship (SAR)
A study focusing on the SAR of related compounds revealed that modifications in the sulfonamide and oxalamide groups significantly influenced biological activity. The presence of the methoxy group was associated with enhanced solubility and bioactivity profiles, which are critical for therapeutic applications .
Table 2: Biological Activities of Related Compounds
| Compound | Antibacterial Activity | AChE Inhibition (IC50 µM) |
|---|---|---|
| N1-(4-chlorophenethyl)-N2-((3-tosyl-1,3-oxazinan-2-yl)methyl)oxalamide | Moderate | 0.63 |
| N1-(4-fluorophenyl)-N2-(4-methoxyphenyl)oxalamide | Strong | 2.14 |
| N1-(3-acetamidophenyl)-N2-(4-methoxyphenyl)oxalamide | Weak | 21.25 |
The mechanism of action for this compound involves interactions with specific biological targets, leading to the inhibition of critical enzymes involved in cellular processes. This inhibition can disrupt normal cellular functions and induce apoptosis in cancer cells, making it a candidate for further pharmacological exploration .
Comparison with Similar Compounds
Sulfonamide-Containing Piperidine Derivatives (W-18, W-15)
- W-18 : 1-(4-Nitrophenylethyl)piperidylidene-2-(4-chlorophenyl)sulfonamide
- W-15 : 4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide
Key Differences :
- The pyrrolidine ring (5-membered) in the target compound vs. piperidine (6-membered) in W-18/W-15 may alter binding kinetics due to reduced ring strain and distinct conformational flexibility.
Oxalamide Derivatives with Varied Substituents
and describe oxalamide analogs with modifications in aryl or heterocyclic groups:
Structural Implications :
Sulfonamide-Pyrrolidine Hybrids
and highlight compounds with pyrrolidine-sulfonyl motifs:
*Estimated formula based on structural similarity.
Functional Comparisons :
- The 4-methoxyphenyl sulfonyl group in the target compound may confer stronger hydrogen-bonding capacity vs. the 4-chlorophenyl group in CAS 898406-62-7 .
Research Findings and Hypotheses
- Metabolic Stability : The 4-methoxyphenyl sulfonyl group may resist oxidative metabolism better than nitro (W-18) or chloro (W-15) analogs, as methoxy groups are less prone to cytochrome P450-mediated dehalogenation .
- Synthetic Feasibility : Moderate yields (35–52%) in analogous oxalamides () indicate possible challenges in scaling up the target compound’s synthesis.
Data Tables
Table 1: Molecular Properties of Key Analogs
Table 2: Pharmacological Trends
Q & A
Basic Research Questions
Q. What are the key synthetic routes for N1-(4-chlorophenethyl)-N2-((1-((4-methoxyphenyl)sulfonyl)pyrrolidin-2-yl)methyl)oxalamide, and what intermediates are critical?
- Methodology : The synthesis typically involves sequential coupling of substituted amines and oxalamide precursors. For example:
- Step 1 : Preparation of the pyrrolidine-sulfonyl intermediate via sulfonylation of pyrrolidine derivatives using 4-methoxyphenylsulfonyl chloride under basic conditions (e.g., DCM with triethylamine) .
- Step 2 : Oxalamide formation via coupling of N-(4-chlorophenethyl)amine with the pyrrolidine intermediate using ethyl oxalyl chloride or carbodiimide-based activation (e.g., EDC/HOBt) .
- Key intermediates : 4-Chlorophenethylamine, 1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carbaldehyde, and activated oxalate esters.
Q. How is the compound structurally characterized, and what analytical techniques are prioritized?
- Methodology :
- NMR Spectroscopy : and NMR in deuterated DMSO or CDCl to confirm regiochemistry and substituent integration. For example, characteristic peaks include sulfonyl group protons (δ 7.5–8.0 ppm) and oxalamide NH signals (δ 10–11 ppm) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) or LC-APCI-MS to verify molecular weight and purity (e.g., observed [M+H] matching calculated values within 5 ppm) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect dimerization byproducts .
Q. What in vitro models are used for preliminary biological screening of this compound?
- Methodology :
- Enzyme Inhibition Assays : Dose-response studies against target enzymes (e.g., soluble epoxide hydrolase or cytochrome P450 isoforms) using fluorogenic substrates .
- Cell-Based Assays : Antiviral activity in HIV-1 pseudotyped virus entry assays (e.g., TZM-bl cells) or cytotoxicity profiling in HEK293/HepG2 lines .
Advanced Research Questions
Q. How can synthetic yield be optimized, and what experimental variables are most impactful?
- Methodology :
- Design of Experiments (DoE) : Multi-factorial analysis to evaluate reaction temperature, solvent polarity (e.g., DMF vs. THF), and stoichiometry. For example, increasing oxalyl chloride equivalents from 1.2 to 1.5 improves coupling efficiency by 20% .
- Purification Challenges : Silica gel chromatography vs. recrystallization (e.g., using ethyl acetate/hexane) to minimize dimerization side products .
Q. How should contradictory bioactivity data (e.g., high enzyme inhibition but low cellular efficacy) be resolved?
- Methodology :
- Permeability Assessment : Caco-2 monolayer assays or PAMPA to evaluate membrane penetration limitations .
- Metabolic Stability : Liver microsome studies (human/rat) to identify rapid degradation pathways (e.g., sulfonyl group oxidation) .
- Target Engagement : Cellular thermal shift assays (CETSA) to confirm intracellular target binding .
Q. What structural modifications enhance target selectivity, and how are SAR studies systematically designed?
- Methodology :
- Analog Libraries : Focused substitutions on the pyrrolidine ring (e.g., replacing 4-methoxyphenylsulfonyl with trifluoromethanesulfonyl) or oxalamide linker (e.g., methyl vs. ethyl spacers) .
- 3D-QSAR Modeling : CoMFA/CoMSIA using crystallographic data of target-ligand complexes to guide modifications .
Q. What strategies mitigate off-target effects observed in kinase profiling panels?
- Methodology :
- Kinome Screening : Broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler) to identify inhibitory hotspots .
- Fragment Replacement : Substituting the 4-chlorophenethyl group with bulkier aryl moieties (e.g., naphthyl) to reduce ATP-binding pocket interactions .
Q. How is stereochemical purity validated for chiral centers in the pyrrolidine moiety?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
